2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline
Overview
Description
2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline is an organic compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.79 g/mol . This compound is known for its unique chemical structure, which includes a chloro-substituted aniline ring and a piperidinyl sulfonyl group. It is primarily used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline typically involves the reaction of 2-chloroaniline with 2-methylpiperidine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial process is optimized for yield and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Another chloro-substituted compound with similar reactivity but different applications.
2-Chloro-5-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzoic acid: A structurally related compound with a benzoic acid moiety instead of an aniline ring.
Uniqueness
2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline is unique due to its specific combination of a chloro-substituted aniline ring and a piperidinyl sulfonyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2-methylpiperidin-1-yl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-4-2-3-7-15(9)18(16,17)10-5-6-11(13)12(14)8-10/h5-6,8-9H,2-4,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSFAIFXHUNEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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